

Toxicological Profile and Safety Data of 2-Undecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Undecanol**

Cat. No.: **B040161**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanol (CAS No. 1653-30-1), a secondary fatty alcohol, sees application in various industries, including as a fragrance ingredient and flavoring agent.^[1] Its safety profile is of paramount importance for risk assessment in occupational, consumer, and pharmaceutical contexts. This technical guide provides a comprehensive overview of the available toxicological data for **2-Undecanol**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that while some direct experimental data for **2-Undecanol** exists, much of its toxicological profile is currently informed by read-across data from structurally similar compounds, a common practice in chemical safety assessment.^[2]

Acute Toxicity

There is a lack of publicly available, specific acute toxicity data (LD50/LC50) for **2-Undecanol**. However, it is classified as harmful if swallowed. General safety data sheets indicate that symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.
^[3]

Skin and Eye Irritation

2-Undecanol is considered to be a skin and eye irritant.^{[1][4]}

Skin Irritation

A study conducted on rabbits according to OECD Guideline 404 showed that a single 4-hour, semi-occluded application of **2-undecanol** produced very slight erythema, leading to its classification as a mild irritant.[\[2\]](#) No evidence of skin irritation was observed in the same study with 3-minute and 1-hour applications.[\[2\]](#)

Eye Irritation

While specific eye irritation studies on **2-Undecanol** are not detailed in the available literature, it is classified as causing serious eye irritation.[\[1\]](#) General first aid measures recommend rinsing cautiously with water for several minutes upon eye contact.[\[3\]](#)

Skin Sensitization

A key study directly assessing the skin sensitization potential of **2-Undecanol** is a murine Local Lymph Node Assay (LLNA).

Experimental Data

Test Substance	Species	Assay	Concentration	Result	Reference
2-Undecanol	Mouse	LLNA	Up to 40%	Not sensitizing	[2]
2-Octanol (read-across)	Mouse	LLNA	Up to 100%	Not sensitizing	[2]

Based on this data, and supported by read-across to 2-octanol, **2-Undecanol** is not considered to be a skin sensitizer.[\[2\]](#)

Genotoxicity and Mutagenicity

There are no direct genotoxicity studies available for **2-Undecanol**. The assessment of its genotoxic potential relies on read-across data from the structural analog 3-hexanol.[\[2\]](#)

Read-Across Data

Test Substance	Assay	Cell Line/Strain	Metabolic Activation	Result	Reference
3-Hexanol	Ames Test (OECD 471)	S. typhimurium	With and without S9	Non-mutagenic	[2]
3-Hexanol	In Vitro Micronucleus Test (OECD 487)	Human peripheral blood lymphocytes	With and without S9	Non-clastogenic	[2]

Based on these read-across studies, **2-Undecanol** is not expected to be genotoxic.[2]

Repeated Dose Toxicity

Direct data on the repeated dose toxicity of **2-Undecanol** is not available. The safety assessment for this endpoint is based on a read-across to 2-octanol.[2]

Read-Across Data

Test Substance	Species	Study Type	Dosing Route	NOAEL	Reference
2-Octanol	Rat	28-day (OECD 422)	Gavage	300 mg/kg/day (fertility)	[2][5]
2-Octanol	Rat	28-day (OECD 422)	Gavage	100 mg/kg/day (developmental)	[2][5]

The No Observed Adverse Effect Level (NOAEL) for fertility from the 2-octanol study was 300 mg/kg/day, and for developmental toxicity, it was 100 mg/kg/day.[2][5] This data is used to calculate a Margin of Exposure (MOE) for **2-Undecanol**, which is considered adequate at current use levels.[2]

Experimental Protocols

Detailed methodologies for the key toxicological assays are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

A single dose of the test substance is applied to the skin of an albino rabbit for a duration of 4 hours under a semi-occlusive patch.[\[2\]](#) The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[2\]](#) The severity of the reactions is scored according to a standardized scale.[\[2\]](#)

Murine Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The test substance is applied to the ears of mice for three consecutive days.[\[6\]](#) On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of less than 3 is generally considered a negative result.[\[6\]](#)

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

Histidine-requiring strains of *Salmonella typhimurium* are exposed to the test substance with and without a metabolic activation system (S9 mix).[\[7\]](#)[\[8\]](#) The bacteria are then plated on a minimal medium lacking histidine. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[\[7\]](#)[\[8\]](#)

In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)

Cultured mammalian cells, such as human peripheral blood lymphocytes, are exposed to the test substance with and without metabolic activation.[\[9\]](#)[\[10\]](#) After exposure, the cells are treated with a cytokinesis inhibitor to induce the formation of binucleated cells. The cells are then harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneuploid potential.[\[9\]](#)[\[10\]](#)

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)

The test substance is administered orally to rats for 28 days.[11][12] For the reproductive/developmental toxicity screening component, males are dosed for a period before mating and during mating, and females are dosed throughout the study, including mating, gestation, and lactation.[11][12] Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs. Reproductive and developmental endpoints include fertility, gestation length, litter size, and pup viability and growth.[11][12]

Signaling Pathways and Metabolism

Specific signaling pathways for the toxicity of **2-Undecanol** have not been elucidated. However, the metabolism of secondary alcohols provides a basis for understanding potential mechanisms of toxicity.

Metabolism of Secondary Alcohols

Secondary alcohols like **2-Undecanol** are primarily metabolized in the liver. The initial step is the oxidation of the alcohol to a ketone, in this case, 2-undecanone. This reaction is catalyzed by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes, particularly CYP2E1.[13][14][15] This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress.[3][4][16][17]

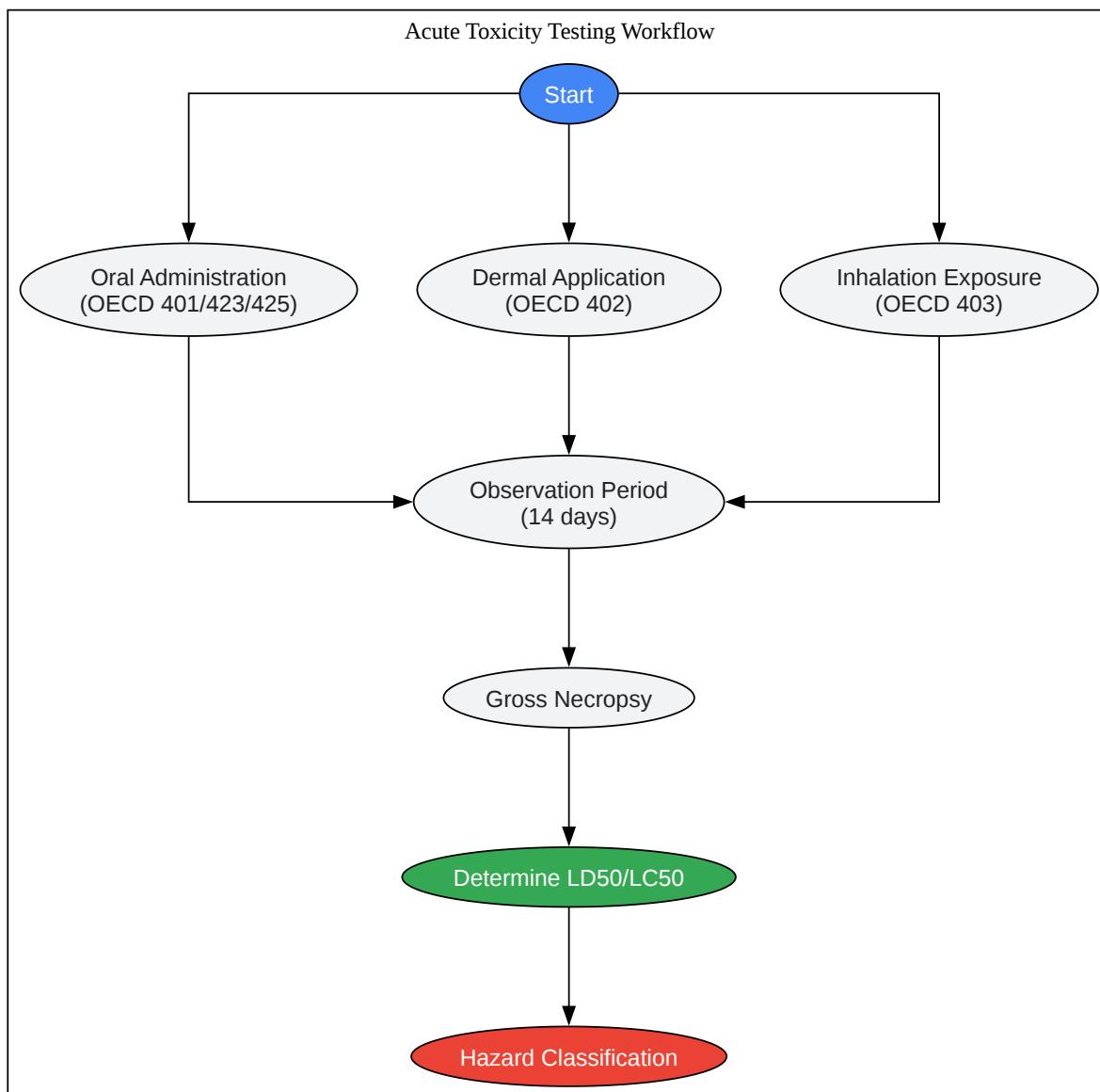
Potential Downstream Effects of Oxidative Stress

Oxidative stress can lead to a cascade of cellular events, including:

- Lipid peroxidation: Damage to cell membranes.
- Protein oxidation: Impairment of enzyme function.
- DNA damage: Leading to mutations if not repaired.
- Inflammation: Activation of pro-inflammatory signaling pathways.

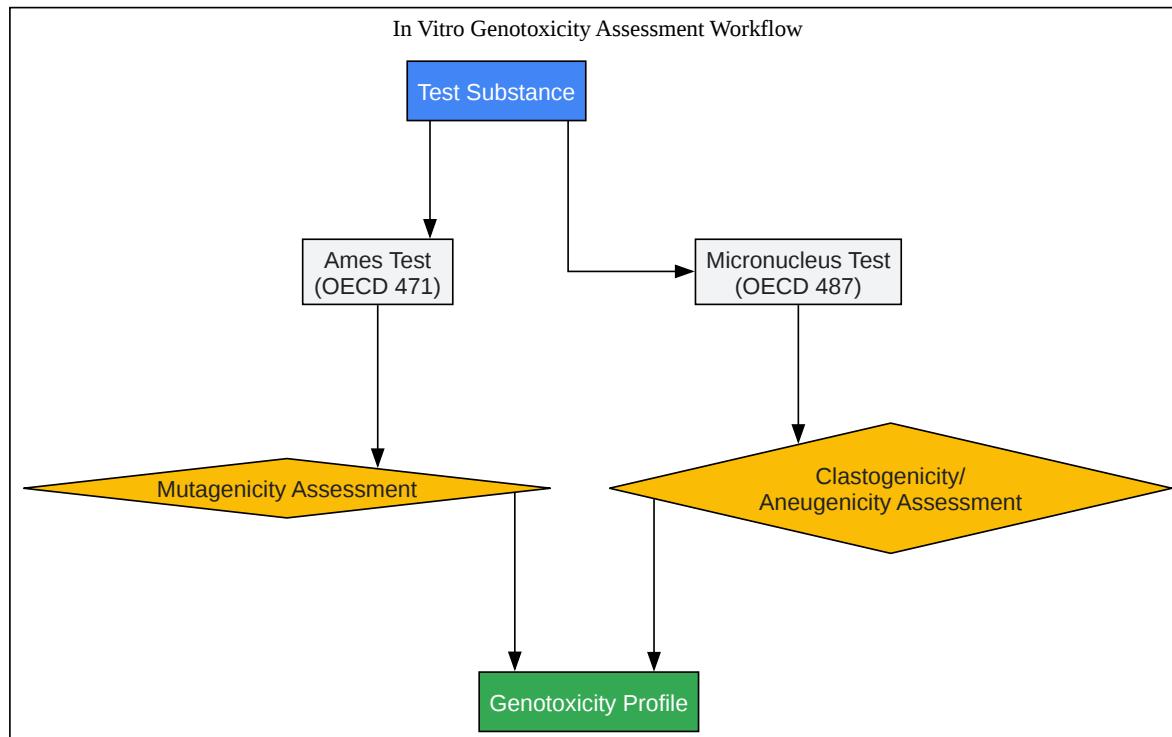
These downstream effects are general mechanisms of toxicity associated with the metabolism of many xenobiotics, including alcohols.

Mandatory Visualizations



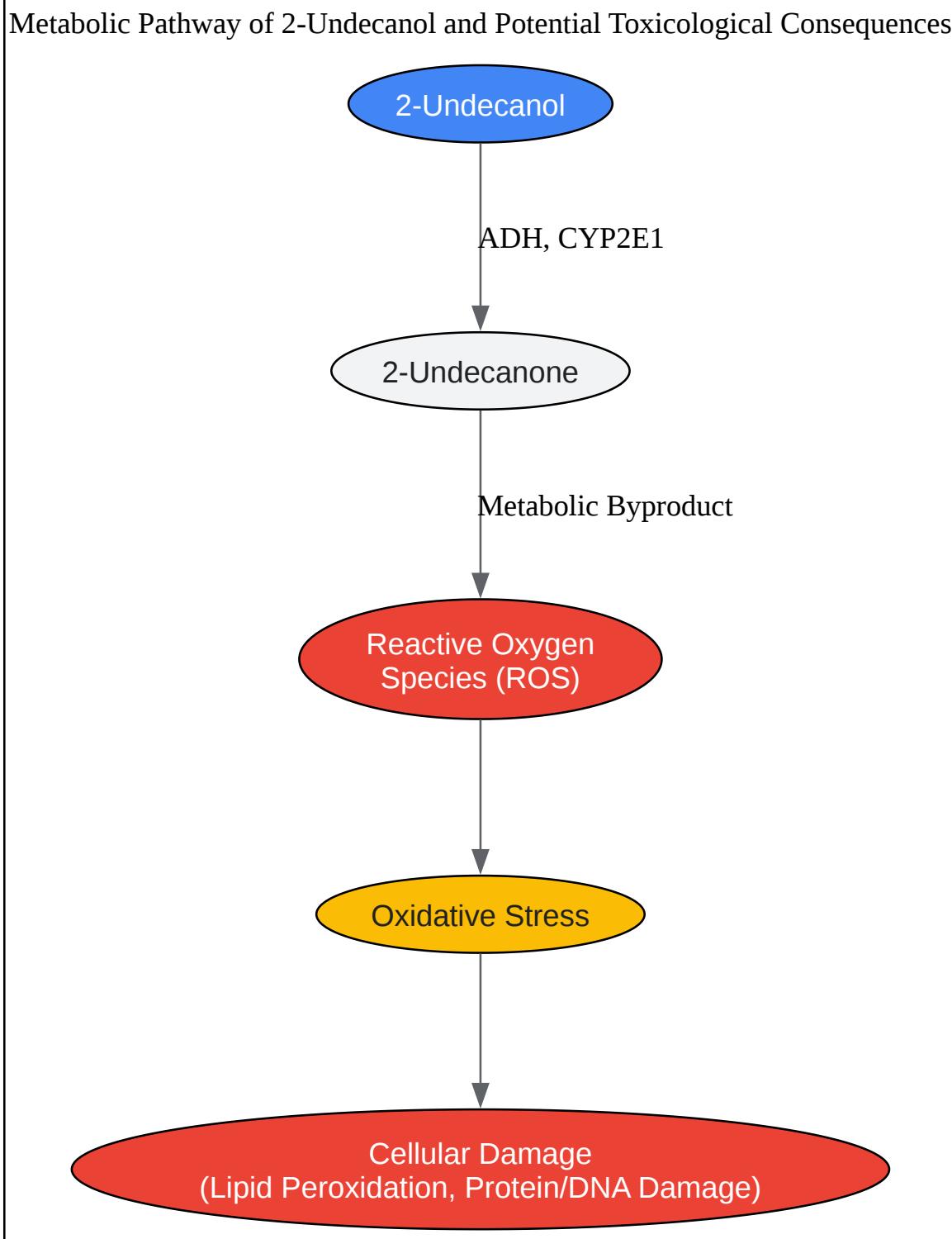
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Figure 1: Workflow for Acute Toxicity Testing.



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Figure 2: Workflow for In Vitro Genotoxicity Assessment.



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Figure 3: Metabolism of **2-Undecanol** and Potential for Oxidative Stress.

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